![molecular formula C17H17N3O3 B1249412 ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)
ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RO-145974 involves multiple steps, starting with the preparation of the core imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to obtain high-purity RO-145974 .
Chemical Reactions Analysis
RO-145974 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
RO-145974 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of similar compounds.
Biology: It is used in studies involving gamma-aminobutyric acid receptors to understand their role in various biological processes.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders due to its inhibitory action on gamma-aminobutyric acid receptors.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
RO-145974 exerts its effects by inhibiting gamma-aminobutyric acid receptor subunits, specifically gamma-aminobutyric acid receptor alpha-1 and gamma-aminobutyric acid receptor beta-2 . This inhibition affects the gamma-aminobutyric acid signaling pathway, which plays a crucial role in regulating neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
RO-145974 is unique due to its specific inhibitory action on gamma-aminobutyric acid receptor subunits. Similar compounds include:
Diazepam: A well-known benzodiazepine that also acts on gamma-aminobutyric acid receptors but has a different chemical structure.
Alprazolam: Another benzodiazepine with anxiolytic effects, acting on gamma-aminobutyric acid receptors.
Clonazepam: A benzodiazepine used to treat seizures, also targeting gamma-aminobutyric acid receptors .
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, highlighting the uniqueness of RO-145974.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-17(22)14-15-13-8-5-9-19(13)16(21)11-6-3-4-7-12(11)20(15)10-18-14/h3-4,6-7,10,13H,2,5,8-9H2,1H3/t13-/m0/s1 |
InChI Key |
VUSVWZBQTTWZGJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=CC=CC=C4N2C=N1 |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=CC=CC=C4N2C=N1 |
Synonyms |
ethyl 11,12,13,13a-tetrahydro-9-oxo-9H-imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine-1-carboxylate Ro 14-5974 Ro 14-5974, (S)-isomer Ro 145974 Ro-14-5974 Ro-145974 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)

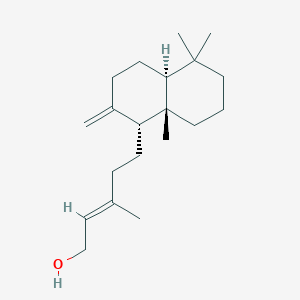
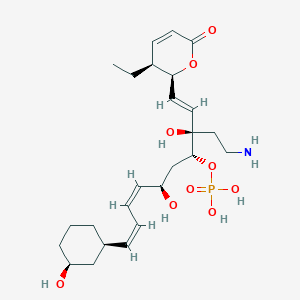
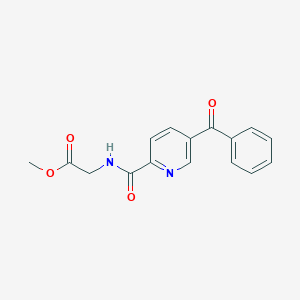
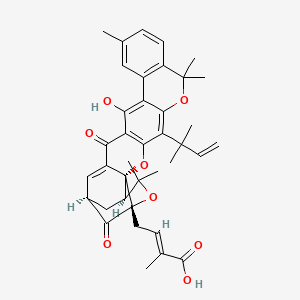

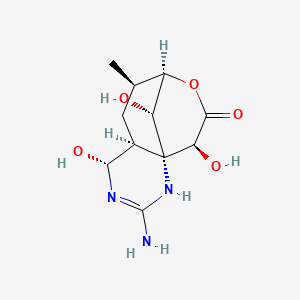
![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)
![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)

![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

